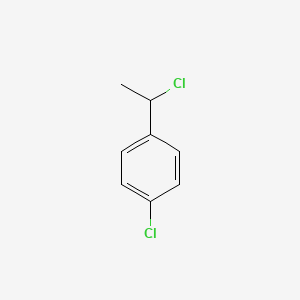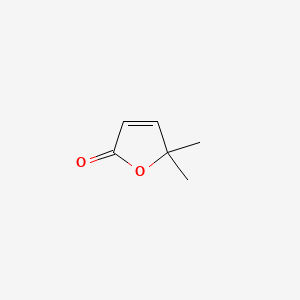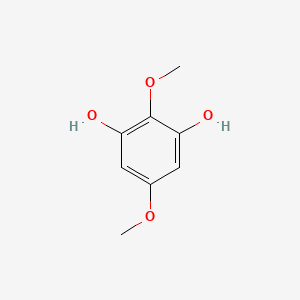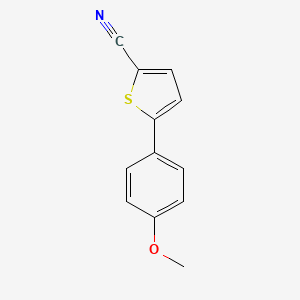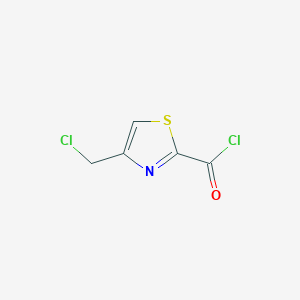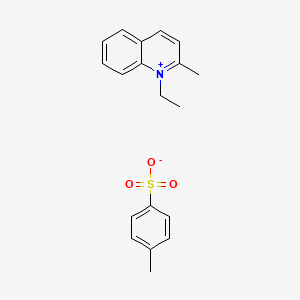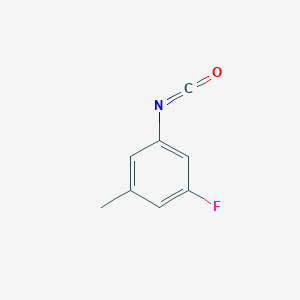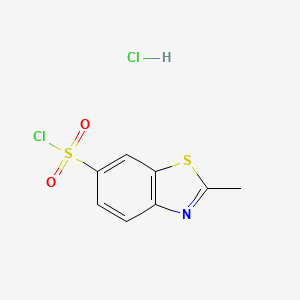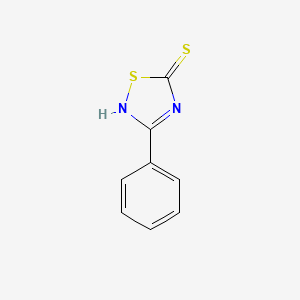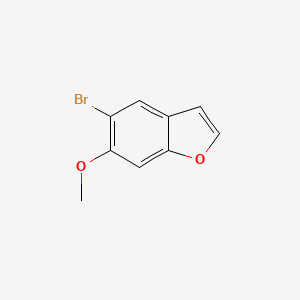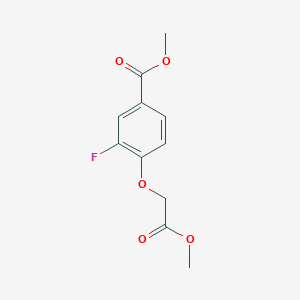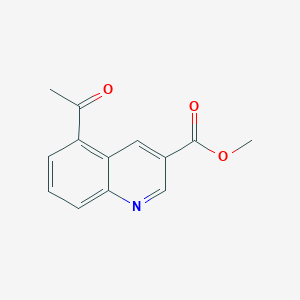
1,2,3,4-Tetrahydroacridine-9-carbonitrile
概要
説明
1,2,3,4-Tetrahydroacridine-9-carbonitrile is a heterocyclic compound belonging to the acridine family Acridines are known for their planar aromatic structures and significant biological activities
準備方法
The synthesis of 1,2,3,4-tetrahydroacridine-9-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with anthranilic acid, followed by chlorination and subsequent condensation with hydrazine hydrate . The reaction conditions often include refluxing in solvents such as n-butanol for extended periods to ensure complete cyclization and formation of the desired product .
化学反応の分析
1,2,3,4-Tetrahydroacridine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives, which are known for their enhanced biological activities.
Reduction: Reduction reactions can convert it into tetrahydroacridine derivatives with different substituents.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines
科学的研究の応用
1,2,3,4-Tetrahydroacridine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Material Sciences: The compound’s planar structure and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Its interactions with biological macromolecules are of interest for developing new therapeutic agents and understanding biochemical pathways.
作用機序
The primary mechanism of action of 1,2,3,4-tetrahydroacridine-9-carbonitrile involves its ability to intercalate with DNA, disrupting the normal function of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, making it a potent anti-cancer agent . Additionally, as a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
類似化合物との比較
1,2,3,4-Tetrahydroacridine-9-carbonitrile can be compared with other acridine derivatives such as:
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in Alzheimer’s disease treatment.
1,2,3,4-Tetrahydro-9-acridinecarboxylic acid: Studied for its potential in material sciences and medicinal chemistry.
1,2,3,4-Tetrahydro-9-acridinamine: Another derivative with significant biological activities.
特性
IUPAC Name |
1,2,3,4-tetrahydroacridine-9-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1,3,5,7H,2,4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHATGLGJQJYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362873 | |
| Record name | 1,2,3,4-tetrahydroacridine-9-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202657-86-1 | |
| Record name | 1,2,3,4-tetrahydroacridine-9-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


